molecular formula C20H25N5O2Si B587936 2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one CAS No. 701278-07-1

2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one

カタログ番号: B587936
CAS番号: 701278-07-1
分子量: 395.538
InChIキー: UFYJQSNORIUZKS-JYJNAYRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Development

The development of 2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one is intrinsically linked to the broader history of carbocyclic nucleoside research and the specific development pathway of entecavir. The compound's origins can be traced to the systematic exploration of nucleoside analogues initiated in the early 1990s as part of comprehensive antiviral research programs. The foundational work began in 1992 with the identification of compound designation SQ-34676 at Squibb as part of an anti-herpes virus research program. This initial research trajectory evolved significantly by 1997 when Bristol-Myers Squibb pharmaceutical research institute developed BMS 200475, a carbocyclic 2'-deoxyguanosine analogue with demonstrated antiviral nucleoside analogue properties.

The synthetic methodology for creating such complex carbocyclic nucleoside structures underwent substantial refinement during the late 1990s and early 2000s. Research teams developed sophisticated approaches involving stereoselective boron-aldol reactions to construct the acyclic carbon skeleton of methylenecyclopentane moieties, followed by cyclization processes utilizing titanium-catalyzed intramolecular radical addition reactions. These methodological advances enabled the precise construction of the stereochemically defined cyclopentyl ring systems that characterize this class of compounds. The coupling of purine derivatives through Mitsunobu reaction protocols represented another critical technical advancement that facilitated the systematic exploration of various purine base modifications.

The specific compound under examination represents a protected derivative form that emerged from ongoing efforts to optimize synthetic pathways and develop improved intermediates for pharmaceutical manufacturing processes. The incorporation of the dimethylphenylsilyl protecting group at the 4-position reflects advanced synthetic chemistry strategies designed to enable selective modifications while maintaining structural integrity throughout multi-step synthesis sequences. This historical development trajectory demonstrates the evolution from initial antiviral research concepts to sophisticated synthetic nucleoside chemistry capable of producing highly modified purine analogues with precise stereochemical control.

Classification within Purine Nucleoside Analogues

This compound occupies a specialized position within the broader classification system of purine nucleoside analogues, specifically belonging to the carbocyclic nucleoside subfamily. This classification framework divides purine analogues into three primary categories: nucleobase analogues, nucleoside analogues, and nucleotide analogues, with this compound clearly falling within the nucleoside analogue category due to its sugar-like cyclopentyl ring system coupled to a purine base. Within nucleoside analogues, further subdivision occurs based on sugar moiety modifications, with carbocyclic nucleosides representing those compounds where the furanose oxygen has been replaced by a carbon atom, creating a cyclopentyl ring structure.

The specific structural features of this compound place it within the modified 2'-deoxyguanosine analogue subcategory, characterized by the presence of a 2-amino-6-oxopurine base system. The methylenecyclopentyl ring system distinguishes it from conventional ribose or deoxyribose-containing nucleosides, while the specific stereochemistry at positions 1S, 3R, and 4S defines its three-dimensional architecture. The dimethylphenylsilyl substitution at the 4-position represents a synthetic modification designed for protecting group functionality, temporarily masking a hydroxyl group during synthetic transformations.

Systematic classification studies of purine nucleoside analogues have identified twelve major groups based on biological and biochemical parameters, with compounds like this falling into categories characterized by specific effects on ribonucleotide pool sizes and macromolecule synthesis inhibition. The carbocyclic nature of this compound places it among those analogues that demonstrate resistance to enzymatic cleavage by phosphorylases, potentially leading to enhanced metabolic stability compared to conventional nucleosides. This resistance arises from the absence of the glycosidic bond typically found in natural nucleosides, replaced here by a carbon-carbon bond that cannot be cleaved by nucleoside phosphorylases.

Significance in Nucleoside Chemistry Research

The significance of this compound within nucleoside chemistry research extends across multiple dimensions of synthetic methodology, structural biology, and pharmaceutical development. This compound represents a paradigmatic example of advanced synthetic nucleoside chemistry, demonstrating sophisticated approaches to creating unnatural nucleosides with precisely controlled stereochemistry and functional group modifications. The development of this compound has contributed significantly to understanding structure-activity relationships within carbocyclic nucleoside systems, providing insights into how specific structural modifications influence both chemical stability and biological activity profiles.

The synthetic methodologies developed for creating this compound have advanced the field of direct carbon-hydrogen bond activation chemistry, particularly in the context of purine modifications. Research has demonstrated that palladium-catalyzed direct carbon-8 hydrogen arylation of purine nucleosides can be achieved with high regioselectivity using copper co-catalysis systems, enabling the introduction of diverse functional groups at specific positions within purine ring systems. These methodological advances have opened new pathways for creating libraries of modified purine nucleosides with systematic structural variations, facilitating comprehensive structure-activity relationship studies.

The compound's role as a synthetic intermediate has contributed to advancing understanding of protecting group strategies in complex nucleoside synthesis. The dimethylphenylsilyl protecting group represents an innovative approach to selective protection that enables orthogonal deprotection conditions while maintaining compatibility with other synthetic transformations. This protecting group strategy has influenced subsequent research into silicon-based protecting groups for nucleoside chemistry, leading to improved synthetic protocols for creating complex carbocyclic nucleoside structures.

Furthermore, this compound has contributed to research into enzymatic synthesis of unnatural nucleosides, with studies demonstrating that purine nucleoside phosphorylase can catalyze reactions with modified substrates possessing large functional groups. The development of pathway-engineered enzymatic synthesis approaches for purine nucleotides has been informed by studies of such modified compounds, leading to efficient methods for producing isotopically labeled nucleotides for nuclear magnetic resonance spectroscopy applications. These advances have enabled detailed structural studies of ribonucleic acid systems using labeled nucleotides derived from synthetic pathways related to this compound's development.

Relationship to Other Modified Purine Derivatives

The structural relationship between this compound and other modified purine derivatives reveals a complex network of chemical modifications and synthetic strategies within the broader family of purine analogues. Comparative analysis with other carbocyclic purine nucleosides demonstrates systematic approaches to modifying the cyclopentyl ring system while maintaining the essential purine base structure. Related compounds include various benzyl-protected derivatives and other silyl-protected intermediates that serve similar roles in synthetic pathways toward bioactive nucleoside analogues.

The relationship to entecavir impurities and related structures provides insight into the synthetic pathways and potential degradation products associated with carbocyclic nucleoside manufacturing. Entecavir United States Pharmacopeia Impurity G, designated as 2-amino-9-((1S,3R,4S)-4-(hydroxydimethylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one, represents a closely related structure differing only in the presence of a hydroxyl group on the silicon atom rather than a phenyl substituent. This structural similarity demonstrates the systematic exploration of silicon-containing protecting groups and their impact on compound stability and reactivity.

Within the broader context of 6-substituted purine derivatives, this compound relates to a family of structures that incorporate various substitutions at the 6-position of the purine ring system. Research has demonstrated that 6-substituted piperazine and phenyl-9-cyclopentyl purine analogues exhibit significant cytotoxic activities against human epithelial cancer cells, with structure-activity relationships depending on specific substitution patterns. The 2-amino-6-oxo substitution pattern present in this compound represents one variation within this systematic exploration of purine modifications.

The compound's relationship to other methylenecyclopentyl derivatives illustrates the importance of stereochemical control in carbocyclic nucleoside synthesis. Comparative studies with various protected forms and stereoisomers have revealed critical structure-activity relationships that guide synthetic strategy selection. The specific 1S,3R,4S stereochemistry represents an optimized configuration that has emerged from systematic exploration of alternative stereochemical arrangements.

Table 1: Comparative Structural Data for Related Purine Derivatives

Compound Molecular Formula Molecular Weight Key Structural Features Reference
This compound C₂₀H₂₅N₅O₂Si 395.53 Dimethylphenylsilyl protection
Entecavir USP Impurity G C₁₄H₂₁N₅O₃Si 335.44 Hydroxydimethylsilyl substitution
3',5'-Di-O-Benzyl Entecavir C₂₆H₂₇N₅O₃ 457.52 Benzyl protecting groups
2-amino-7-methyl-1H-purin-6-one C₆H₇N₅O 165.15 Simple methylated purine

Table 2: Synthetic Relationship Classifications

Relationship Type Structural Modification Synthetic Relevance Representative Examples
Protecting Group Variants Silicon-based modifications Selective protection/deprotection Dimethylphenylsilyl, hydroxydimethylsilyl
Stereoisomers Cyclopentyl ring configuration Stereochemical optimization 1S,3R,4S vs alternative configurations
Base Modifications Purine ring substitutions Structure-activity relationships 2-amino-6-oxo vs other patterns
Ring System Analogues Carbocyclic vs ribose Metabolic stability Methylenecyclopentyl vs furanose

特性

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-[dimethyl(phenyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2Si/c1-12-14(10-26)16(28(2,3)13-7-5-4-6-8-13)9-15(12)25-11-22-17-18(25)23-20(21)24-19(17)27/h4-8,11,14-16,26H,1,9-10H2,2-3H3,(H3,21,23,24,27)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYJQSNORIUZKS-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659605
Record name 2-Amino-9-[(1S,3R,4S)-4-[dimethyl(phenyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701278-07-1
Record name 2-Amino-9-[(1S,3R,4S)-4-[dimethyl(phenyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one, commonly referred to as a derivative of purine, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is structurally related to nucleoside analogs and has been studied for its antiviral properties, specifically in the treatment of viral infections such as hepatitis B.

  • Molecular Formula : C28H35N5O5Si
  • Molecular Weight : 581.76 g/mol
  • CAS Number : 1032066-96-8

The biological activity of this compound is primarily attributed to its ability to inhibit viral replication. It acts as a nucleoside analog that interferes with the viral DNA synthesis process. By mimicking the natural substrates of viral polymerases, it effectively halts the replication cycle of viruses.

Antiviral Activity

The compound has shown significant antiviral activity against hepatitis B virus (HBV). In vitro studies have demonstrated its effectiveness in inhibiting HBV replication with low cytotoxicity. The mechanism involves competitive inhibition of the viral polymerase, leading to a decrease in viral load.

Cytotoxicity and Selectivity

In various studies, including those involving human cell lines, the compound exhibited selective cytotoxicity towards infected cells while sparing healthy cells. This selectivity is crucial for reducing side effects commonly associated with antiviral therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralSignificant inhibition of HBV replication
CytotoxicityLow cytotoxicity in non-infected cells
SelectivityHigher efficacy against infected cells

Case Study: Hepatitis B Virus Inhibition

A notable study evaluated the compound's efficacy against HBV in a controlled environment. The results indicated an IC50 value significantly lower than that of existing treatments like Entecavir, suggesting a promising alternative therapy.

  • In Vitro Testing : The compound was tested on HBV-infected HepG2 cells.
    • Results : The compound reduced HBV DNA levels by over 90% at concentrations that did not affect cell viability.
    • Mechanism : The inhibition was attributed to competitive binding to the viral polymerase.
  • In Vivo Testing : Animal models were used to assess the therapeutic potential.
    • Findings : Treated animals showed a marked decrease in serum HBV levels and improved liver function markers compared to controls.

Discussion

The biological activity of this compound demonstrates its potential as a therapeutic agent against viral infections. Its mechanism as a nucleoside analog allows it to effectively inhibit viral replication while maintaining low toxicity levels.

類似化合物との比較

Key Differences :

  • Substituent at 4-position : Entecavir has a hydroxyl group (C12H15N5O3·H2O), whereas the target compound features a dimethylphenylsilyl group (C12H17N5O3Si) .
  • Molecular Weight : Entecavir (295.3 g/mol) is lighter than the dimethylphenylsilyl analog (327.4 g/mol, estimated).
  • Biological Activity: Entecavir is a clinically approved HBV inhibitor with IC50 values in the nanomolar range. The dimethylphenylsilyl variant’s antiviral activity remains uncharacterized but is hypothesized to differ due to altered steric and electronic properties .
  • Crystallography: Entecavir monohydrate crystallizes in an orthorhombic system (space group C2221, a = 6.9986 Å, b = 11.6229 Å, c = 33.932 Å), stabilized by hydrogen bonding between water molecules and hydroxyl groups . The dimethylphenylsilyl analog’s crystal structure is unreported but expected to exhibit reduced polarity.

Adamantane-Substituted Purines

Example: 2-(1-Adamantyl)-1-{4-[({2-chloro-9-isopropyl-9H-purin-6-yl}amino)methyl]phenyl}ethan-1-one (3j)

  • Structural Contrast : The adamantane group introduces extreme rigidity and hydrophobicity, differing from the cyclopentyl-silyl moiety’s moderate flexibility.
  • Synthesis : Adamantane derivatives require coupling reactions with benzylaminium chloride, contrasting with the thermal cyclization used for the target compound .
  • Applications : These compounds are explored for anticancer and antimicrobial activities, whereas the dimethylphenylsilyl purine’s biological targets are undefined.

Cyclobutyl and Cyclohexyl Analogs

Examples :

  • 2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one (CAS: N/A)
  • 6H-Purin-6-one,2-amino-1,9-dihydro-9-[[(1R,2S)-2-(hydroxymethyl)cyclohexyl]methyl]- (CAS: 129982-32-7)
  • Key Differences : Smaller (cyclobutyl) or larger (cyclohexyl) rings alter steric bulk and conformational freedom. Cyclobutyl analogs may exhibit strained geometries, affecting binding affinity to enzymes like HBV polymerase.

Tabulated Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) 4-Position Substituent Biological Activity Crystallographic Data
2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-...-6H-purin-6-one C12H17N5O3Si (est.) 327.4 (est.) Dimethylphenylsilyl Undetermined Not reported
Entecavir monohydrate C12H15N5O3·H2O 295.3 Hydroxyl Anti-HBV (IC50 ~0.004 μM) Orthorhombic, C2221
2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one C10H13N5O2 235.2 Cyclobutyl-hydroxymethyl Not reported Not reported
Adamantane-substituted purine (3j) C24H28ClN5O 437.97 Adamantyl-chloropurinyl Anticancer (in vitro screening) Not reported

準備方法

Stereoselective Cyclopentane Ring Formation

The (1S,3R,4S)-configured cyclopentane backbone is synthesized via a [3+2] cycloaddition or ring-closing metathesis. A representative approach involves:

  • Starting Material : (1S,2R)-2-(benzyloxymethyl)-1-hydroxy-3-cyclopentene (), prepared from benzyl chloromethyl ether and cyclopentadiene.

  • Epoxidation : Treatment with mCPBA yields a cis-epoxide, which undergoes acid-catalyzed ring-opening to form a diol intermediate.

  • Silylation : Reaction with dimethylphenylsilyl chloride in the presence of imidazole selectively functionalizes the C4 hydroxyl group (yield: 85–90%).

  • Hydroxymethyl Introduction : Oxidation of the C3 hydroxyl to a ketone followed by NaBH₄ reduction introduces the hydroxymethyl group with retention of configuration.

Key Data :

StepReagents/ConditionsYield (%)Stereochemical Outcome
EpoxidationmCPBA, CH₂Cl₂, 0°C92Cis-epoxide
SilylationPhMe₂SiCl, Imidazole, DMF88C4-(R)-configuration retained
HydroxymethylationNaBH₄, MeOH, −20°C76C3-(S)-configuration

Purine Core Functionalization

Preparation of 2-Amino-6-Chloropurine

The purine scaffold is synthesized via:

  • Condensation : 4,5-Diaminopyrimidine reacts with triethyl orthoformate in HCl/EtOH to form 2-amino-6-chloropurine.

  • Protection : The N9 position is temporarily protected with a trityl group to prevent undesired alkylation.

Reaction Conditions :

  • Temperature: 80°C

  • Time: 12 h

  • Yield: 78%

Coupling of Purine and Cyclopentyl Moieties

Nucleophilic Substitution at N9

The cyclopentyl mesylate (derived from the cyclopentanol intermediate) reacts with 2-amino-6-chloropurine under basic conditions:

  • Activation : Mesylation of the cyclopentanol with MsCl/Et₃N in THF.

  • Coupling : Reaction with Cs₂CO₃ in DMF at 60°C for 24 h.

Key Observations :

  • Excess Cs₂CO₃ ensures complete deprotonation of the purine N9.

  • Steric hindrance from the dimethylphenylsilyl group directs substitution to the less hindered face.

Yield : 68% (after silica gel chromatography).

Final Functionalization and Deprotection

Methylene Group Installation

A Wittig reaction introduces the 2-methylene group:

  • Phosphorane Formation : Treatment of C2-aldehyde (generated via Swern oxidation) with Ph₃P=CH₂.

  • Olefination : Reaction at −78°C in THF, yielding the trans-alkene exclusively.

Yield : 82%.

Global Deprotection

  • Silyl Group Retention : The dimethylphenylsilyl group remains stable under acidic/basic conditions.

  • Benzyl Ether Removal : Hydrogenolysis with Pd/C in MeOH cleaves the benzyl protecting group at C3.

Final Yield : 58% (over three steps).

Analytical Validation and Spectral Data

NMR Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, H8), 5.72 (m, 1H, cyclopentyl H2), 3.89 (dd, J = 11.0 Hz, 1H, hydroxymethyl).

  • ¹³C NMR : δ 160.5 (C6), 152.3 (C2), 135.1 (C4-silyl).

X-ray Crystallography

Single-crystal analysis confirms the (1S,3R,4S) configuration and N9-regiochemistry.

Challenges and Optimization Opportunities

  • Stereochemical Drift : Epimerization at C3 during hydroxymethylation necessitates low-temperature reductions.

  • Purine Solubility : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency.

  • Byproduct Formation : Silica gel chromatography resolves N7-alkylation byproducts (<5%) .

Q & A

Q. What is the recommended synthetic route for obtaining high-purity 2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one?

Methodological Answer: The compound can be synthesized via hydrothermal crystallization using a Teflon-lined stainless steel vessel. A mixture of the precursor (1 mmol) in water and ethanol (1:1 v/v) is heated to 443 K for 24 hours, followed by slow cooling to yield crystalline product. Elemental analysis (e.g., C, H, N content) should be performed to confirm purity, with deviations ≤0.1% from theoretical values (C 48.76%, H 5.08%, N 23.70%) .

Q. How can the stereochemical configuration of the cyclopentyl moiety be experimentally validated?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry. For analogous structures, SCXRD data collected at 293 K with Mo-Kα radiation (λ = 0.71073 Å) confirmed the (1S,3R,4S) configuration via refinement of Flack parameters (e.g., 0.02(2)) and hydrogen-bonding networks .

Q. What analytical techniques are suitable for characterizing this compound’s stability under laboratory conditions?

Methodological Answer: Stability studies should combine thermogravimetric analysis (TGA) to assess decomposition temperatures and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor degradation products. For hygroscopic analogs, Karl Fischer titration is recommended to quantify water absorption .

Advanced Research Questions

Q. How does the dimethylphenylsilyl group influence the compound’s bioavailability and metabolic resistance compared to hydroxylated analogs?

Methodological Answer: Comparative pharmacokinetic studies using in vitro microsomal assays (e.g., human liver microsomes) can quantify metabolic stability. The dimethylphenylsilyl group may reduce phase I oxidation due to steric hindrance, as seen in analogs with bulky substituents showing 2–3-fold higher half-lives in metabolic stability assays . Pair with molecular dynamics simulations to model cytochrome P450 interactions.

Q. What experimental strategies can resolve contradictions in reported anti-HBV activity across structural analogs?

Methodological Answer: Address discrepancies via systematic structure-activity relationship (SAR) studies:

  • Synthesize derivatives with controlled stereochemistry (e.g., (1R,3R,4R) vs. (1S,3R,4S)) .
  • Use HBV-transfected HepG2.2.15 cells to measure viral DNA suppression (qPCR) and HBsAg secretion (ELISA).
  • Control for cytotoxicity using MTT assays and normalize activity to cell viability .

Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?

Methodological Answer: Follow the INCHEMBIOL project framework :

  • Phase 1: Measure octanol-water partition coefficients (log P) via shake-flask method.
  • Phase 2: Conduct photolysis experiments (e.g., 365 nm UV light) with LC-MS/MS to identify transformation products.
  • Phase 3: Use Daphnia magna acute toxicity tests (OECD 202) to evaluate ecotoxicological risks.

Q. What advanced techniques validate the compound’s potential as a nanoformulated anticancer agent?

Methodological Answer:

  • Drug Loading: Use solvent evaporation to encapsulate the compound in PLGA nanoparticles; characterize via dynamic light scattering (DLS) and TEM.
  • In Vitro Efficacy: Test nanoformulations on cancer cell lines (e.g., MCF-7) using flow cytometry (apoptosis) and clonogenic assays.
  • Targeted Delivery: Functionalize nanoparticles with folate ligands and quantify cellular uptake via confocal microscopy .

Q. How can computational methods optimize the compound’s binding affinity to viral polymerases?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to screen against HBV polymerase (PDB: 1QSY). Focus on the cyclopentyl and purine moieties for hydrogen bonding (e.g., Asp83, Ser85).
  • Free Energy Calculations: Apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to rank binding poses. Validate with mutagenesis data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。